4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity
- Neuroleptic Potential : A study by Iwanami et al. (1981) explored various benzamides, including compounds structurally related to 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, for their potential neuroleptic activity. The researchers synthesized and evaluated different benzamides, finding correlations between their structures and neuroleptic activities. Their findings suggest that specific structural modifications can enhance neuroleptic activity (Iwanami et al., 1981).
Dopamine Receptor Affinity
- Dopamine D3 Receptor Ligands : Leopoldo et al. (2002) conducted a study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to the compound . They found that certain structural changes in these compounds can lead to moderate dopamine D3 receptor affinity. This highlights the potential of such compounds in targeting dopamine receptors (Leopoldo et al., 2002).
Anti-Inflammatory Activity
- Indolyl Azetidinones Synthesis : Kalsi et al. (1990) explored the anti-inflammatory activity of indolyl azetidinones, which share structural features with the compound of interest. Their study involved synthesizing and testing various compounds for anti-inflammatory properties, showing the relevance of benzamide derivatives in this field (Kalsi et al., 1990).
Crystal Forms and Characterization
- Crystalline Forms Study : Yanagi et al. (2000) studied two polymorphs of a compound closely related to this compound. They characterized these forms using X-ray powder diffractometry, thermal analysis, and other methods, offering insights into the physical properties of such compounds (Yanagi et al., 2000).
Molecular Structural Analysis
- DFT Calculations and Hirshfeld Surface Studies : Sallam et al. (2021) conducted a comprehensive study involving the synthesis and structural analysis of pyridazine analogs, which are structurally similar to the compound . They used density functional theory calculations and Hirshfeld surface analysis to understand the molecular structure and interactions of these compounds (Sallam et al., 2021).
Antimicrobial Activity
- Mannich Base Synthesis for Antimicrobial Agents : Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a thiadiazole compound, which has similarities to the compound . Their study included an evaluation of the antimicrobial activity of these compounds, highlighting the potential of benzamide derivatives in antimicrobial applications (Sah et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzamide derivatives have been known to affect various biochemical pathways, including those involved in inflammation and pain signaling
Pharmacokinetics
The compound’s metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
Given its structural features, it may exert its effects by modulating the activity of its target proteins or enzymes, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets .
Properties
IUPAC Name |
4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-8-4-14(5-9-17)18-10-11-19(25)24(23-18)13-12-22-20(26)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCTIADCCMOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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